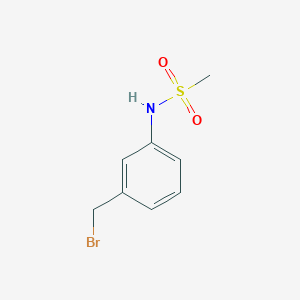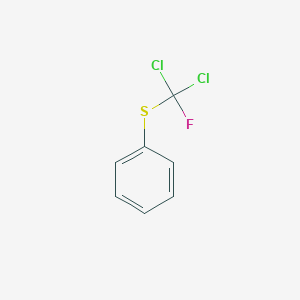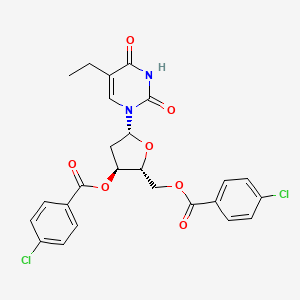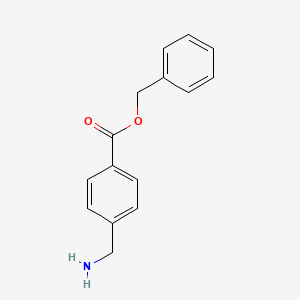
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a building block for synthesizing a wide range of compounds, such as peptides, proteins, and other biomolecules. Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
作用機序
Ac-DL-Val(4,4,4-triF)-OH has been found to act as a competitive inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It has been found to have a high affinity for certain enzymes, such as tyrosine kinase, and has been used in the study of enzyme inhibition.
Biochemical and Physiological Effects
Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as tyrosine kinase. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, it has been found to have antioxidant and free radical scavenging activity.
実験室実験の利点と制限
Ac-DL-Val(4,4,4-triF)-OH has a number of advantages and limitations for use in lab experiments. One of the major advantages of using Ac-DL-Val(4,4,4-triF)-OH is that it is a synthetic compound and is relatively easy to synthesize. This makes it an ideal building block for synthesizing a wide range of compounds. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, Ac-DL-Val(4,4,4-triF)-OH is also relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
For research include the development of new methods for synthesizing Ac-DL-Val(4,4,4-triF)-OH, the development of new applications for Ac-DL-Val(4,4,4-triF)-OH, and the development of new methods for studying the biochemical and physiological effects of Ac-DL-Val(4,4,4-triF)-OH. In addition, future research could focus on the development of new methods for studying the mechanism of action of Ac-DL-Val(4,4,4-triF)-OH and the development of new methods for using Ac-DL-Val(4,4,4-triF)-OH in drug design and drug metabolism studies.
合成法
Ac-DL-Val(4,4,4-triF)-OH can be synthesized from a variety of starting materials, such as 4-fluoro-DL-valine, trifluoroacetic acid, and acetic anhydride. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction can be carried out in the presence of an inert gas, such as nitrogen or argon, to prevent the formation of unwanted byproducts. The resulting product is a white crystalline solid.
科学的研究の応用
Ac-DL-Val(4,4,4-triF)-OH has been used in a variety of scientific research applications. It has been used as a building block for synthesizing peptides, proteins, and other biomolecules. It has also been used as a substrate for enzyme assays and as a reagent for chemical reactions. It has been used in the study of enzyme kinetics and the study of enzyme inhibition. It has also been used in the study of drug metabolism and the design of new drugs.
特性
IUPAC Name |
2-acetamido-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3(7(8,9)10)5(6(13)14)11-4(2)12/h3,5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWXZQVQWBUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)




![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)


